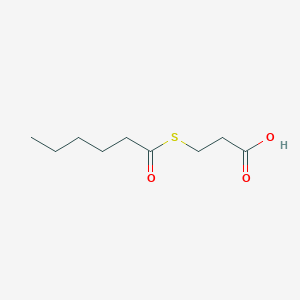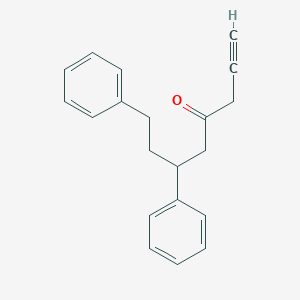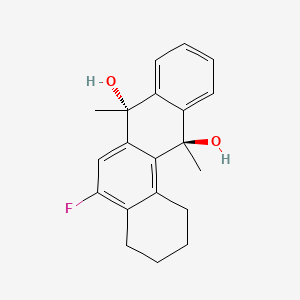
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Aromatic Substitution Reactions: Introduction of functional groups such as hydroxyl and fluoro groups onto the aromatic rings.
Cyclization Reactions: Formation of the polycyclic structure through cyclization of intermediate compounds.
Hydrogenation: Reduction of specific double bonds to achieve the desired hexahydro configuration.
Methylation: Introduction of methyl groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking specific functional groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with methyl groups at positions 7 and 12.
5-Fluoro-1,2,3,4-tetrahydrobenz(a)anthracene: A fluorinated derivative with fewer hydrogenated rings.
Uniqueness
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to its specific combination of functional groups and hydrogenated rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
104761-42-4 |
|---|---|
Formule moléculaire |
C20H21FO2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(7R,12R)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-13-8-4-3-7-12(13)17(21)11-16(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20-/m1/s1 |
Clé InChI |
VCJYXSPVNFOHNP-WOJBJXKFSA-N |
SMILES isomérique |
C[C@]1(C2=CC=CC=C2[C@@](C3=C4CCCCC4=C(C=C31)F)(C)O)O |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=C4CCCCC4=C(C=C31)F)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


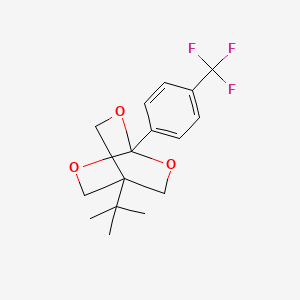
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
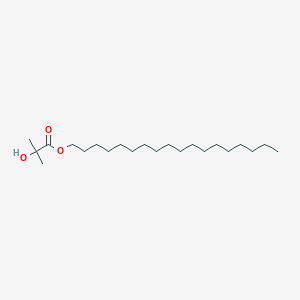
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
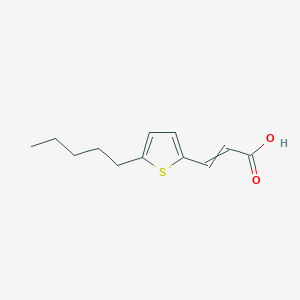
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
